molecular formula C58H86N2O18 B611555 14,17-Deepoxy-14,15-didehydro-15,30-dideoxy-31-O-(6-deoxy-4-O-(6-deoxy-2,4-di-O-methyl-alpha-L-mannopyranosyl)-3-O-methyl-beta-D-allopyranosyl)-17-hydroxy-1-methylmocimycin CAS No. 118117-42-3

14,17-Deepoxy-14,15-didehydro-15,30-dideoxy-31-O-(6-deoxy-4-O-(6-deoxy-2,4-di-O-methyl-alpha-L-mannopyranosyl)-3-O-methyl-beta-D-allopyranosyl)-17-hydroxy-1-methylmocimycin

Cat. No. B611555
M. Wt: 1099.322
InChI Key: SAOPKAPZHUMVPA-KJUQYEEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UK 69753 is a member of the efrotomycin family of antibiotics and has shown to have potent activity both in vitro and in vivo against the swine pathogen Treponema hyodysenteriae.

Scientific Research Applications

Synthesis and Structural Analysis

The complex chemical structure of 14,17-Deepoxy-14,15-didehydro-15,30-dideoxy-31-O-(6-deoxy-4-O-(6-deoxy-2,4-di-O-methyl-alpha-L-mannopyranosyl)-3-O-methyl-beta-D-allopyranosyl)-17-hydroxy-1-methylmocimycin has been a subject of various synthetic and structural analyses in the field of carbohydrate chemistry. Studies have focused on synthesizing and analyzing the structural components, specifically aiming to understand and replicate the sugar moieties and glycosidic linkages present in its structure.

  • Synthesis of L-perosamine Derivatives : The study by Brimacombe, Ching, and Stacey (1969) explored the nucleophilic displacement reactions in carbohydrates, leading to the synthesis of L-perosamine derivatives, a process relevant to understanding the synthesis pathways of complex molecules like 14,17-Deepoxy-14,15-didehydro-15,30-dideoxy-31-O-(6-deoxy-4-O-(6-deoxy-2,4-di-O-methyl-alpha-L-mannopyranosyl)-3-O-methyl-beta-D-allopyranosyl)-17-hydroxy-1-methylmocimycin Brimacombe, Ching, & Stacey, 1969.

  • Practical Syntheses of Sugar Components : Another study by Brimacombe, Hanna, Saeed, and Tucker (1983) demonstrated the synthesis of L-digitoxose, L-cymarose, and L-ristosamine, showcasing methodologies that could be pivotal in the synthesis of the unique sugar moieties found in 14,17-Deepoxy-14,15-didehydro-15,30-dideoxy-31-O-(6-deoxy-4-O-(6-deoxy-2,4-di-O-methyl-alpha-L-mannopyranosyl)-3-O-methyl-beta-D-allopyranosyl)-17-hydroxy-1-methylmocimycin Brimacombe, Hanna, Saeed, & Tucker, 1983.

  • Structural Analysis of Related Antibiotics : The structure of efrotomycin was elucidated by Dewey, Arison, Hannah, Shih, and Albers-Schönberg (1985), revealing a glycoside structure similar to the compound . This study's insights into glycosidic linkages and molecular architecture are valuable for understanding the structure of 14,17-Deepoxy-14,15-didehydro-15,30-dideoxy-31-O-(6-deoxy-4-O-(6-deoxy-2,4-di-O-methyl-alpha-L-mannopyranosyl)-3-O-methyl-beta-D-allopyranosyl)-17-hydroxy-1-methylmocimycin Dewey, Arison, Hannah, Shih, & Albers-Schönberg, 1985.

  • Synthesis of Deoxy Analogues : Oscarson and Tedebark (1995) conducted comprehensive syntheses of deoxy analogues of methyl 3,6-di-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside, which may offer parallels in understanding the synthesis of deoxy sugar units in the target compound Oscarson & Tedebark, 1995.

  • Synthesis of Trisaccharide Mimicking O Antigen : Lei, Ogawa, and Kováč (1995) synthesized a trisaccharide mimicking the terminus of the O antigen of Vibrio cholerae O:1, serotype Inaba. This work demonstrates the complexity and the intricate synthetic routes necessary for the formation of complex sugar structures, similar to those found in the compound of interest Lei, Ogawa, & Kováč, 1995.

properties

CAS RN

118117-42-3

Product Name

14,17-Deepoxy-14,15-didehydro-15,30-dideoxy-31-O-(6-deoxy-4-O-(6-deoxy-2,4-di-O-methyl-alpha-L-mannopyranosyl)-3-O-methyl-beta-D-allopyranosyl)-17-hydroxy-1-methylmocimycin

Molecular Formula

C58H86N2O18

Molecular Weight

1099.322

IUPAC Name

(2S)-N-[(2E,4E,6S,7S,9S,10E,12E,14E,16E)-8,9-dihydroxy-18-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methoxy-5,7,17-trimethyl-18-oxooctadeca-2,4,10,12,14,16-hexaenyl]-2-[(2S,4S,6S)-4-[(2R,3R,4S,5R,6R)-5-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-2-hydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanamide

InChI

InChI=1S/C58H86N2O18/c1-14-16-20-28-41-57(8,9)42(76-55-48(67)51(72-12)50(37(7)75-55)77-56-52(73-13)47(66)46(65)36(6)74-56)32-58(70,78-41)38(15-2)53(68)59-30-24-23-26-34(4)49(71-11)35(5)45(64)40(62)27-22-19-17-18-21-25-33(3)44(63)43-39(61)29-31-60(10)54(43)69/h14,16-29,31,35-38,40-42,45-52,55-56,61-62,64-67,70H,15,30,32H2,1-13H3,(H,59,68)/b16-14-,19-17+,21-18+,24-23+,27-22+,28-20+,33-25+,34-26+/t35-,36-,37+,38+,40-,41-,42-,45?,46-,47+,48+,49+,50+,51-,52+,55-,56-,58-/m0/s1

InChI Key

SAOPKAPZHUMVPA-KJUQYEEGSA-N

SMILES

CC[C@@H]([C@@]1(O)O[C@@H](/C=C/C=C\C)C(C)(C)[C@@H](O[C@@H]2O[C@H](C)[C@@H](O[C@@H]3O[C@@H](C)[C@H](O)[C@@H](O)[C@H]3OC)[C@@H](OC)[C@H]2O)C1)C(NC/C=C/C=C(C)/[C@@H](OC)[C@@H](C)C(O)[C@@H](O)/C=C/C=C/C=C/C=C(C)/C(C4=C(O)C=CN(C)C4=O)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

UK 69753;  UK69753;  UK-69753

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
14,17-Deepoxy-14,15-didehydro-15,30-dideoxy-31-O-(6-deoxy-4-O-(6-deoxy-2,4-di-O-methyl-alpha-L-mannopyranosyl)-3-O-methyl-beta-D-allopyranosyl)-17-hydroxy-1-methylmocimycin
Reactant of Route 2
Reactant of Route 2
14,17-Deepoxy-14,15-didehydro-15,30-dideoxy-31-O-(6-deoxy-4-O-(6-deoxy-2,4-di-O-methyl-alpha-L-mannopyranosyl)-3-O-methyl-beta-D-allopyranosyl)-17-hydroxy-1-methylmocimycin
Reactant of Route 3
Reactant of Route 3
14,17-Deepoxy-14,15-didehydro-15,30-dideoxy-31-O-(6-deoxy-4-O-(6-deoxy-2,4-di-O-methyl-alpha-L-mannopyranosyl)-3-O-methyl-beta-D-allopyranosyl)-17-hydroxy-1-methylmocimycin
Reactant of Route 4
Reactant of Route 4
14,17-Deepoxy-14,15-didehydro-15,30-dideoxy-31-O-(6-deoxy-4-O-(6-deoxy-2,4-di-O-methyl-alpha-L-mannopyranosyl)-3-O-methyl-beta-D-allopyranosyl)-17-hydroxy-1-methylmocimycin
Reactant of Route 5
14,17-Deepoxy-14,15-didehydro-15,30-dideoxy-31-O-(6-deoxy-4-O-(6-deoxy-2,4-di-O-methyl-alpha-L-mannopyranosyl)-3-O-methyl-beta-D-allopyranosyl)-17-hydroxy-1-methylmocimycin
Reactant of Route 6
14,17-Deepoxy-14,15-didehydro-15,30-dideoxy-31-O-(6-deoxy-4-O-(6-deoxy-2,4-di-O-methyl-alpha-L-mannopyranosyl)-3-O-methyl-beta-D-allopyranosyl)-17-hydroxy-1-methylmocimycin

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